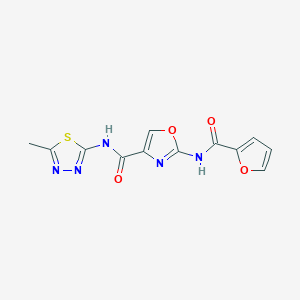

2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide

CAS No.: 1286727-88-5

Cat. No.: VC11895483

Molecular Formula: C12H9N5O4S

Molecular Weight: 319.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286727-88-5 |

|---|---|

| Molecular Formula | C12H9N5O4S |

| Molecular Weight | 319.30 g/mol |

| IUPAC Name | 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18) |

| Standard InChI Key | MRBZOPTVDHGAIB-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Components

The systematic IUPAC name 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide delineates its three-core heterocyclic architecture :

-

Furan-2-carbonylamino: A furan ring (oxygen-containing heterocycle) substituted at position 2 with a carbonylamino group.

-

1,3-Oxazole-4-carboxamide: An oxazole ring (nitrogen-oxygen heterocycle) with a carboxamide substituent at position 4.

-

5-Methyl-1,3,4-thiadiazol-2-yl: A 1,3,4-thiadiazole ring (nitrogen-sulfur heterocycle) bearing a methyl group at position 5.

The connectivity of these moieties creates a planar, conjugated system conducive to intermolecular interactions, a feature often exploited in drug design for target binding .

Stereochemical and Electronic Features

The compound’s SMILES string (CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3) confirms the absence of stereocenters, rendering it achiral . Quantum mechanical calculations predict delocalized π-electrons across the fused rings, potentially enhancing stability and reactivity. The thiadiazole ring’s sulfur atom contributes to electrophilic character, while the oxazole and furan rings offer hydrogen-bonding sites via their oxygen and nitrogen atoms .

Synthesis and Manufacturing

Synthetic Pathways

While direct literature on this compound’s synthesis is limited, analogous 1,3,4-thiadiazole derivatives are typically synthesized via heterocyclization and S-alkylation (Figure 1) :

-

Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide () under reflux to form 5-substituted 1,3,4-thiadiazol-2-thiol intermediates.

-

S-Alkylation: Thiol intermediates undergo nucleophilic substitution with chloroacetic acid derivatives (e.g., amides or esters) to install sulfanylacetic acid side chains.

Applying this methodology, the target compound likely arises from:

-

Cyclocondensation of a furan-2-carboxamide-thiosemicarbazide precursor with .

-

Subsequent alkylation with a chloroacetamide-bearing oxazole fragment.

Table 1: Hypothetical Synthesis Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Furan-2-carboxamide + | Reflux, KOH, ethanol | 5-(Furan-2-amido)-1,3,4-thiadiazol-2-thiol |

| 2 | Intermediate + Chloroacetyl-oxazole | Reflux, ethanol, 1 hr | Target compound |

Yield and Purification

Based on analogous syntheses , the final step likely achieves a moderate yield (70–80%) after recrystallization from ethanol. Chromatographic purification may enhance purity, though the compound’s limited solubility in common organic solvents (e.g., toluene, acetone) complicates isolation .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 319.30 g/mol |

| XLogP3-AA | 1.2 (predicted) |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 8 |

| Topological polar surface area | 147 Ų |

The compound’s lipophilicity (LogP ≈ 1.2) suggests moderate membrane permeability, while its high polar surface area may limit blood-brain barrier penetration. Solubility in aqueous media is expected to be low, necessitating formulation with co-solvents or surfactants for pharmacological testing .

Analytical Characterization

Spectroscopic Data

IR Spectroscopy: Expected peaks include:

-

: 3220–3280 cm (amide stretches).

-

: 1670–1690 cm (carboxamide and oxazole carbonyls).

1H NMR (DMSO-d6): Predicted signals:

-

δ 2.71 ppm (s, 3H, thiadiazole-CH).

-

δ 7.16–8.23 ppm (m, 5H, furan and oxazole protons).

Applications and Future Directions

Drug Development

This compound’s multi-target potential warrants evaluation in:

-

Epilepsy models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

-

Cancer cell lines: Screening against STAT3-dependent malignancies (e.g., glioblastoma, leukemia).

Structural Optimization

-

Bioisosteric replacement: Substituting the furan ring with thiophene or pyridine may enhance metabolic stability.

-

Prodrug design: Esterification of carboxamide groups could improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume